N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide
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Overview
Description
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H20N2O5S and its molecular weight is 424.47. The purity is usually 95%.
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Scientific Research Applications
Molecular Structure and Intermolecular Interactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2,3-dimethoxybenzamide, as a chemical entity, has not been directly studied in the provided references. However, research on related compounds provides insight into the significance of similar molecular structures in scientific applications. For instance, the study of molecular structures through acylation reactions, characterized by NMR, elemental analysis, and X-ray diffraction, reveals the importance of understanding the geometry and intermolecular interactions for applications in material science and pharmaceuticals (Karabulut et al., 2014).
Heterocyclic Compound Synthesis and Biological Activity
The synthesis of novel heterocyclic compounds derived from benzofuran and their evaluation as anti-inflammatory, analgesic, and potential antitumor agents illustrate the compound's versatility in drug development. Such compounds have shown inhibitory activity on COX-2 selectivity, analgesic, and anti-inflammatory activities, highlighting their pharmaceutical application potential (Abu-Hashem et al., 2020).
Antimicrobial and Antiproliferative Properties
Schiff bases derived from 1,3,4-thiadiazole compounds, including benzofuran derivatives, have been synthesized and tested for their biological activities. These studies show significant DNA protective ability against oxidative mixtures and strong antimicrobial activity against specific bacterial strains. Additionally, some compounds exhibited cytotoxicity against cancer cell lines, indicating their potential in chemotherapy (Gür et al., 2020).
Insecticidal Activity
The synthesis of thiazol-2-amines from benzofuran and their preliminary bioassays against certain pests demonstrate the chemical's application in developing new insecticides. These compounds have shown promising activity, offering a basis for further research into environmentally friendly pest control solutions (Xian, 2011).
Mechanism of Action
Target of Action
Benzofuran compounds, a core structure in this compound, have been shown to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities
Mode of Action
It is known that benzofuran compounds can interact with various biological targets, leading to changes in cellular processes
Biochemical Pathways
Benzofuran compounds have been shown to impact a wide range of biological and pharmacological applications
Result of Action
Benzofuran compounds have been shown to exhibit strong biological activities
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5S/c1-4-28-17-10-5-7-13-11-18(29-19(13)17)15-12-30-22(23-15)24-21(25)14-8-6-9-16(26-2)20(14)27-3/h5-12H,4H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIRPKOHKWXENM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=C(C(=CC=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.